molecular formula C8H20ClN B1360199 2-Ethylhexylamine hydrochloride CAS No. 26392-49-4

2-Ethylhexylamine hydrochloride

Cat. No. B1360199
CAS RN: 26392-49-4
M. Wt: 165.7 g/mol
InChI Key: JNWRGTDFPPYRAD-UHFFFAOYSA-N
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Description

2-Ethylhexylamine hydrochloride is a compound with the molecular formula C8H20ClN . It is used in various applications and is a versatile intermediate . The raw material for 2-Ethylhexylamine hydrochloride is 2-Ethylhexanol, an oxo alcohol based on Propene .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexylamine hydrochloride consists of 8 carbon atoms, 20 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

2-Ethylhexylamine hydrochloride has a molecular weight of 165.70 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 5 and a complexity of 52.5 .

Scientific Research Applications

  • Scientific Field : Materials Science, specifically in the area of metal recovery .
  • Summary of the Application : 2-Ethylhexylamine hydrochloride is used as a precipitant for the selective recovery of Platinum (IV) from mixed-metal Hydrochloric Acid (HCl) solutions . This is particularly useful in the recycling of platinum-group metals (PGMs) from spent catalysts and electronic waste .
  • Methods of Application or Experimental Procedures : The method involves the selective precipitation of Platinum (IV) from mixed-metal HCl solutions using 2-Ethylhexylamine as a precipitant . This process achieves the selective precipitation of Platinum (IV) from Palladium (II) and Rhodium (III) over a wide range of HCl concentrations .
  • Results or Outcomes : The process results in the selective recovery of Platinum (IV), with high yields of undegraded 2-Ethylhexylamine remaining in the HCl solution after Platinum (IV) precipitation . The steric hindrance and high hydrophilicity of 2-Ethylhexylamine suppress the formation of Rhodium (III)- and Palladium (II)-containing precipitates, resulting in the selective precipitation of Platinum (IV) .

Safety And Hazards

2-Ethylhexylamine hydrochloride is moderately toxic by ingestion, inhalation, and skin contact . It is corrosive and a severe skin and eye irritant . It is a flammable liquid when exposed to heat or flame and can react with oxidizing materials . To fight fire, use alcohol foam, CO2, or dry chemical .

properties

IUPAC Name

2-ethylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWRGTDFPPYRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885345
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexylamine hydrochloride

CAS RN

26392-49-4
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26392-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylhexyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.302
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexylamine hydrochloride
Reactant of Route 2
2-Ethylhexylamine hydrochloride
Reactant of Route 3
2-Ethylhexylamine hydrochloride
Reactant of Route 4
2-Ethylhexylamine hydrochloride
Reactant of Route 5
2-Ethylhexylamine hydrochloride
Reactant of Route 6
2-Ethylhexylamine hydrochloride

Citations

For This Compound
4
Citations
C Gröst, M Gräber, M Hell, T Berg - Bioorganic & medicinal chemistry, 2013 - Elsevier
… )hexane 3 and 82.9 mg (0.5 mmol, 2 equiv) (S)-2-ethylhexylamine hydrochloride 2 (for synthesis of (S,S)-1) or (R)-2-ethylhexylamine hydrochloride (R)-2 (for synthesis of (R,R)-1) were …
Number of citations: 5 www.sciencedirect.com
MT Gladstone - Industrial & Engineering Chemistry, 1953 - ACS Publications
… Thereaction is undoubtedly due to the free pair of electrons on the nitrogen, as 2-ethylhexylamine hydrochloride had no effect on the polymer. …
Number of citations: 5 pubs.acs.org
J Otsuki, T Narita, K Tsutsumida… - The Journal of …, 2005 - ACS Publications
… To the solid was added a solution of 2-ethylhexylamine hydrochloride (232 mg, 1.4 mmol) in EtOH (8 mL), and the solution was refluxed under N 2 for 4 h. The yellow oily material …
Number of citations: 15 pubs.acs.org
M Adachi, Y Murata, S Nakamura - The Journal of Physical …, 1995 - ACS Publications
… «-C4H9(C2H5)—CHCH2—PTCAI was synthesized by heating a mixture of 3,4,9,10-perylenetetracarboxylic dianhydride, 2-ethylhexylamine hydrochloride, anhydrous zinc acetate, and …
Number of citations: 133 pubs.acs.org

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